N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide - 796110-07-1

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Catalog Number: EVT-3077565
CAS Number: 796110-07-1
Molecular Formula: C18H16N2O4S2
Molecular Weight: 388.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide []

  • Compound Description: This compound features a benzamide group connected to a thiazole ring. The thiazole ring is further substituted with a 4-methylphenyl group. []
  • Relevance: This compound shares a core structure of a benzamide linked to a 2-aminothiazole with N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide. The variations lie in the substitutions on the benzamide (methyl vs. methylsulfonyl) and the thiazole (4-methoxyphenyl vs. 4-methylphenyl). []

2. N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea []

  • Compound Description: This compound represents a urea derivative containing a 5-nitro-1,3-thiazol-2-yl group. It is identified as a derivative of AR-A014418, a glycogen synthase kinase 3β (GSK-3β) inhibitor. []
  • Relevance: While sharing the 4-methoxyphenylthiazole moiety with N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, this compound differs significantly by incorporating a urea linker instead of a benzamide. Furthermore, the presence of a nitro group on the thiazole ring introduces a distinct electronic and structural feature. []

3. N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide []

  • Compound Description: This compound also displays a benzamide-thiazole core. The benzamide ring is substituted with a 4-methoxyphenyl and a methyl group, while the thiazole is substituted with a 4-fluorophenyl group. []
  • Relevance: This compound exhibits significant structural similarity to N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide. Both share the benzamide-thiazole core structure and a 4-methoxyphenyl substituent on the benzamide ring. The key differences lie in the substitutions on the thiazole ring (4-fluorophenyl vs. 4-methoxyphenyl) and the benzamide ring (methyl vs. methylsulfonyl). []

4. 5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole []

  • Compound Description: This compound consists of a central four-ring system featuring a dihydropyrazole ring connected to both a 4-methoxyphenylthiazole and a 4-(prop-2-ynyloxy)phenyl group. []

5. 4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB) []

  • Compound Description: This compound is a nitrothiazole derivative featuring a nitrobenzamide group attached to the thiazole ring. It is a new analog of nitazoxanide and tizoxanide, known antiparasitic agents. []
  • Relevance: This compound highlights the presence of nitrothiazole derivatives within the discussed research. While both this compound and N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide share the core benzamide-thiazole structure, they differ significantly in the substitution patterns on both the thiazole (nitro vs. 4-methoxyphenyl) and benzamide (nitro vs. methylsulfonyl) rings. []

6. N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide []

  • Compound Description: This compound, a 4-substituted benzamide, exhibits high binding affinity for the metabotropic glutamate 1 (mGlu1) receptor. []

7. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide []

  • Compound Description: This compound contains a benzamide moiety attached to a thiazole ring, which is further substituted with a complex system involving a 1,3,4-oxadiazole ring. It shows significant antibacterial activities. []

8. N-[(4'-Methoxyphenyl)-thiazol-2-yl)]-N'-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide []

  • Compound Description: This compound belongs to a series of N-(4-aryl-thiazol-2-yl)-N'-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine derivatives and shows pronounced cardioprotective properties. []
  • Relevance: Although both this compound and N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide share the 4-methoxyphenylthiazole moiety, they belong to different classes. The former incorporates a hydrazine linker connected to a tetrahydroazepine ring, while the latter utilizes a benzamide group. []

9. 2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide []

  • Compound Description: This compound is another nitrothiazole derivative with a nitrobenzamide attached to the thiazole ring. []
  • Relevance: Similar to compound 5, this compound emphasizes the prevalence of nitrothiazole derivatives in the presented research. It shares the benzamide-thiazole core with N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, but their substituents are different. This compound carries nitro groups on both the thiazole and benzamide rings, unlike the 4-methoxyphenyl and methylsulfonyl groups in the target compound. []

10. N-{5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide Derivatives []

  • Compound Description: This series of compounds features a benzamide group connected to a thiazole ring, which is further substituted with a diazenyl linker and a methyl-substituted phenyl ring. These compounds were evaluated for their antibacterial and antifungal activities. []

11. N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide Derivatives []

  • Compound Description: These compounds are characterized by a nitrobenzamide group attached to a thiadiazole ring substituted with a 4-methoxyphenyl group. They exhibited promising antifungal activities. []
  • Relevance: Although structurally similar to N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, these compounds differ in the heterocycle directly attached to the benzamide. They utilize a 1,3,4-thiadiazole ring, whereas the target compound incorporates a 1,3-thiazole ring. []

12. 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX) []

  • Compound Description: This compound is a potential PET radioligand for imaging brain metabotropic glutamate receptor 1 (mGluR1). []

13. 2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-N'-[(E)-4-methoxybenzylidene]acetohydrazide []

  • Compound Description: This compound features an imidazo[2,1-b][1,3]thiazole system linked to a hydrazide. []
  • Relevance: While this compound shares the 4-methoxyphenyl group with N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, it differs significantly in the core structure. Instead of a benzamide directly connected to the thiazole, it incorporates a more complex imidazothiazole system linked to a hydrazide. []

14. N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide []

  • Compound Description: This nitrothiazole derivative has a trifluoromethyl-substituted benzamide group attached to the thiazole ring. []
  • Relevance: This compound highlights the recurrence of nitrothiazole derivatives in the provided literature. It shares the benzamide-thiazole core structure with N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide but differs in the substituents. The nitro group on the thiazole and the trifluoromethyl group on the benzamide ring are distinct from the 4-methoxyphenyl and methylsulfonyl groups in the target compound. []

15. 3,4,5-Trimethoxy-N-(4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)benzamide []

  • Compound Description: This compound features a benzamide group connected to a pyridine ring, which is further substituted with a 4-methoxyphenyl group and a phenyl ring. []

16. 4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Hydrobromide []

  • Compound Description: This compound is a 1,3-thiazole derivative featuring a 4-methoxyphenyl group and a phenyl ring attached to the thiazole. It exhibits potential antihypertensive effects. []

17. 4-Fluoro-N-[4-(pyridin-4-yl)thiazol-2-yl]benzamide []

  • Compound Description: This compound contains a fluorinated benzamide group linked to a thiazole ring, which is further substituted with a pyridine ring. It exhibits potent fungicidal activity. []

18. N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) []

  • Compound Description: TAK-715, a potent and orally active anti-rheumatoid arthritis agent, functions as a p38 mitogen-activated protein (MAP) kinase inhibitor. []

19. Ethyl 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]pyrrol-1-ylacetate (KBT-3022) []

  • Compound Description: KBT-3022 is a novel antiplatelet drug that exerts its action through its active metabolite, 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]pyrrol-1-ylacetic acid (desethyl KBT-3022). []

20. N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide []

  • Compound Description: This compound is characterized by a pyrazine-2-carboxamide group linked to a phenyl ring, which further connects to a benzothiazole moiety through a carbamoyl linker. It exhibits antibacterial, antifungal, and anticancer activities. []
  • Relevance: Although this compound shares the benzamide functionality with N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, it differs significantly in the core structure. Instead of a direct link to a thiazole ring, the benzamide in this compound connects to a pyrazine ring and a benzothiazole through a carbamoyl linker. []

21. 1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide []

  • Compound Description: This compound is an indazole derivative containing a 4-methoxyphenylcyclopropane-1-carboxamide moiety. It exhibits significant inhibitory activity against some cancer cell lines. []

22. N-[(4-Phenylthiazol-2-yl)carbamothioyl]benzamide []

  • Compound Description: This compound features a benzamide group linked to a thiourea moiety, which is further substituted with a phenylthiazole group. []

23. N-{[4-(4-Bromophenyl)thiazol-2-yl]carbamothioyl}benzamide []

  • Compound Description: This compound is similar to the previous one but has a bromine atom on the phenyl ring attached to the thiazole. []
  • Relevance: Similar to compound 22, this compound shares the core structure of a benzamide linked to a 2-aminothiazole with N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide. The key difference, like compound 22, lies in the linker between them. This compound also employs a thiourea linker, while the latter uses a direct amide bond. []

24. 2-[N-(4-Methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate []

  • Compound Description: This compound contains a 4-methoxyphenyl group attached to an acetamido group, which is linked to a thiazole ring. The thiazole ring also bears an acetate group. []

25. N-[4-(2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide []

  • Compound Description: This compound, similar to TAK-715 (compound 18), belongs to the class of benzamide derivatives containing a thiazole ring linked to a pyridine. []
  • Relevance: Similar to compound 18, this compound shares the benzamide and thiazole moieties with N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide but differs in the connection and substitution patterns. In this compound, the benzamide connects to a pyridine ring, which then links to the thiazole, unlike the direct benzamide-thiazole linkage in the target compound. []

26. 2-Bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide []

  • Compound Description: This compound is identified as a potent inhibitor of the Plasmodium falciparum Atg8-Atg3 protein-protein interaction (PfAtg8-PfAtg3 PPI), making it a potential target for antimalarial drug design. []

27. 4-[(4-Amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine (MortaparibMild) []

  • Compound Description: MortaparibMild is an anticancer compound that downregulates mortalin and PARP1 expression and functions. []

28. 4-(2-Fluoroethyl)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzamide (WC 44) []

  • Compound Description: WC 44 is a full D3 dopamine receptor agonist. []

29. N-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide (WW-III-55) []

  • Compound Description: WW-III-55 is a partial D3 dopamine receptor agonist. []

30. N-[4-(2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide (DBTB-1) []

  • Compound Description: DBTB-1 is a novel BKCa channel modulator that displays robust activation of macroscopic BKCa channel currents. []

31. (E)-N-(5-(3-(4-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)thiazol-2-yl)benzamide []

  • Compound Description: This compound, belonging to a library of benzamide-thiazolyl-chalcone compounds, exhibits potent anti-proliferation against breast (MCF-7) and colon cancer cell lines. []

32. (E)-N-(5-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)thiazol-2-yl)benzamide []

  • Compound Description: This compound, similar to the previous compound (31), is a benzamide-thiazolyl-chalcone derivative showing potent anti-proliferation activity against breast (MCF-7) and colon cancer cell lines. []
  • Relevance: Like compound 31, this compound shares the benzamide-thiazole core with N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide but differs in the thiazole substitution. It features a chalcone moiety on the thiazole, unlike the 4-methoxyphenyl group in the target compound. []

33. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide []

  • Compound Description: This benzamide derivative incorporates a 4-methoxyphenylpiperazine moiety connected to the benzamide through an ethyl linker. A nitro group and a pyridyl group further substitute the benzamide. []

Properties

CAS Number

796110-07-1

Product Name

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide

Molecular Formula

C18H16N2O4S2

Molecular Weight

388.46

InChI

InChI=1S/C18H16N2O4S2/c1-24-14-7-3-12(4-8-14)16-11-25-18(19-16)20-17(21)13-5-9-15(10-6-13)26(2,22)23/h3-11H,1-2H3,(H,19,20,21)

InChI Key

BIPNIUIHCSMGSN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.